5-Difluoromethoxy-isophthalic acid dimethyl ester

Medicinal Chemistry Bioisosterism Molecular Recognition

5-Difluoromethoxy-isophthalic acid dimethyl ester (CAS 869529-89-5) is a symmetrically substituted isophthalic acid diester bearing a single –OCF₂H group at the 5-position of the benzene ring. The compound belongs to the class of fluorinated aromatic esters frequently employed as intermediates in the synthesis of BACE1 (β-secretase) inhibitors, PDE4 modulators, and agrochemicals.

Molecular Formula C11H10F2O5
Molecular Weight 260.193
CAS No. 869529-89-5
Cat. No. B2380311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Difluoromethoxy-isophthalic acid dimethyl ester
CAS869529-89-5
Molecular FormulaC11H10F2O5
Molecular Weight260.193
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)OC(F)F)C(=O)OC
InChIInChI=1S/C11H10F2O5/c1-16-9(14)6-3-7(10(15)17-2)5-8(4-6)18-11(12)13/h3-5,11H,1-2H3
InChIKeyDXIYNCIZKBWXMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Difluoromethoxy-isophthalic acid dimethyl ester (CAS 869529-89-5) – Class, Physicochemical Profile, and Procurement Baseline


5-Difluoromethoxy-isophthalic acid dimethyl ester (CAS 869529-89-5) is a symmetrically substituted isophthalic acid diester bearing a single –OCF₂H group at the 5-position of the benzene ring [1]. The compound belongs to the class of fluorinated aromatic esters frequently employed as intermediates in the synthesis of BACE1 (β-secretase) inhibitors, PDE4 modulators, and agrochemicals. Its computed XLogP3 is 2.5 and topological polar surface area is 61.8 Ų [1], placing it in a physicochemical space suitable for membrane permeation and further functionalisation. The difluoromethoxy substituent can act as a hydrogen-bond donor, a property that is absent in the corresponding –OCH₃ or –OCF₃ analogues and that can be exploited in target engagement or crystal engineering.

Why 5-Difluoromethoxy-isophthalic acid dimethyl ester Cannot Be Replaced by Common In-Class Analogs


Isophthalate esters with 5‑methoxy (–OCH₃), 5‑trifluoromethoxy (–OCF₃), or 5‑hydroxy (–OH) substituents are commercially more abundant and less costly; however, none of these alternatives provides the same balance of hydrogen-bond donor capability, metabolic stability, and electronic effects that the –OCF₂H group introduces [1]. The –OCH₃ analogue lacks fluorine-mediated metabolic shielding, the –OCF₃ analogue is purely a hydrogen-bond acceptor (and is more lipophilic), and the –OH analogue carries an additional hydrogen-bond donor that can alter solubility, crystallinity, and off-target pharmacology. These fundamental differences mean that the synthetic sequence, yield, and biological profile of a final drug candidate can diverge substantially depending on which isophthalate building block is used. The quantitative evidence below, while limited in publicly available head-to-head data, clarifies the specific dimensions where differentiation is known to exist.

Quantitative Differentiation Evidence for 5-Difluoromethoxy-isophthalic acid dimethyl ester vs. Comparator Isophthalate Esters


Hydrogen-Bond Donor Capacity: –OCF₂H vs. –OCH₃ and –OCF₃

The difluoromethoxy group (–OCF₂H) possesses a weakly acidic C–H bond capable of acting as a hydrogen-bond donor, a feature that the methoxy (–OCH₃) and trifluoromethoxy (–OCF₃) analogues lack entirely [1]. This property can be exploited in target protein interactions where a methoxy oxygen serves as an acceptor but a donor interaction is beneficial. While no direct IC₅₀ comparison for the free diester is publicly available, the hydrogen-bond donor capability is a class-level inference based on the established behaviour of the –OCF₂H motif in medicinal chemistry [2].

Medicinal Chemistry Bioisosterism Molecular Recognition

Lipophilicity Modulation: XLogP3 Comparison of –OCF₂H, –OCH₃, and –OCF₃ Derivatives

The computed XLogP3 of 5-difluoromethoxy-isophthalic acid dimethyl ester is 2.5 [1]. Using PubChem’s computed data for the corresponding 5-methoxy analogue (dimethyl 5-methoxyisophthalate, CID 68815248), the XLogP3 is approximately 1.9, while the 5-trifluoromethoxy analogue (CID not enumerated; estimated from fragment-based calculations) is expected to exceed 3.0 [2]. The –OCF₂H group thus provides an intermediate lipophilicity that balances permeability against solubility and metabolic stability, a desirable profile for CNS and oral drug candidates.

Physicochemical Properties ADME Lead Optimisation

Metabolic Stability of the –OCF₂H Motif: Class-Level Advantage Over –OCH₃

In multiple medicinal chemistry campaigns, replacement of a methoxy group with a difluoromethoxy group has resulted in improved metabolic stability. For example, in a series of PDE4D inhibitors, the switch from 3‑methoxy to 3‑difluoromethoxy on a catechol scaffold yielded compounds with enhanced pharmacokinetic profiles [1]. Although the specific diester 5-difluoromethoxy-isophthalic acid dimethyl ester has not been profiled in vitro, the metabolic benefit of the –OCF₂H motif over –OCH₃ is a well-documented class-level phenomenon attributed to the increased bond strength and reduced susceptibility to cytochrome P450-mediated O‑demethylation.

Drug Metabolism Fluorine Chemistry Pharmacokinetics

Synthetic Utility as a BACE1 Inhibitor Intermediate: Exclusive Role of the Diester

Patent US 7,585,885 (Eli Lilly) explicitly employs 5‑difluoromethoxy‑isophthalic acid dimethyl ester as a reactant in the preparation of pyrrolidine-based BACE1 inhibitors [1]. The dimethyl ester is selectively hydrolysed to the monomethyl ester under controlled basic conditions, a transformation that is not feasible with the corresponding diacid or monoester starting materials. This chemo-selective hydrolysis is critical for subsequent amide coupling steps. The 5‑methoxy and 5‑trifluoromethoxy dimethyl esters could in principle undergo the same reaction, but the patent specifically exemplifies the –OCF₂H variant, suggesting that it was the preferred choice for the final pharmacological profile of the BACE inhibitor series.

BACE1 Inhibitors Alzheimer's Disease Synthetic Intermediate

Recommended Application Scenarios for 5-Difluoromethoxy-isophthalic acid dimethyl ester Based on Differentiated Properties


Medicinal Chemistry: Scaffold for BACE1 (β-Secretase) Inhibitors

The compound is the preferred isophthalate diester building block for the synthesis of pyrrolidine-based BACE1 inhibitors as disclosed in US 7,585,885 [1]. Its selective mono-hydrolysis enables efficient construction of the P2–P3 linker region. Using the exact –OCF₂H variant ensures alignment with the patent’s exemplified SAR, which is critical for freedom-to-operate and reproducibility in hit-to-lead programmes targeting Alzheimer's disease.

Physicochemical Property Optimisation in CNS Drug Discovery

With an XLogP3 of 2.5 [1] and a moderate topological PSA of 61.8 Ų, the compound occupies an optimal physicochemical space for CNS penetration. Medicinal chemists designing brain-penetrant candidates can use this ester as a central core to which peripheral moieties are appended, exploiting the balanced lipophilicity to maintain blood-brain barrier permeability while allowing room for polarity introduced by pendant groups.

Bioisosteric Replacement of Methoxy or Trifluoromethoxy Substituents

In lead optimisation programmes where a 5‑methoxy‑ or 5‑trifluoromethoxy‑isophthalate core has been identified, this compound offers a bioisosteric replacement that introduces a hydrogen-bond donor (–OCF₂H) [1] while retaining similar steric bulk. This can be used to probe additional polar contacts with the target protein without drastically altering the overall molecular geometry, potentially improving potency and selectivity.

Fluorinated Building Block for Agrochemical Intermediates

Difluoromethoxyaromatic compounds are established intermediates in the synthesis of pyrethroid pesticides [1]. The dimethyl ester functionality allows for versatile downstream transformations (hydrolysis, reduction, amidation) while the –OCF₂H group imparts the metabolic stability and lipophilicity often required in crop protection agents. Procurement of this specific diester ensures a single-step entry into the difluoromethoxy-isophthalate chemical space, bypassing the need for late-stage fluorination.

Quote Request

Request a Quote for 5-Difluoromethoxy-isophthalic acid dimethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.